4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine
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Overview
Description
4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its structural similarity to fentanyl, a potent synthetic opioid. The molecular formula of this compound is C19H28N2, and it has a molecular weight of 280.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine typically involves the reaction of 4-phenylbutan-2-amine with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine involves its interaction with opioid receptors in the central nervous system. The compound binds to the mu-opioid receptors, leading to the inhibition of neurotransmitter release and resulting in analgesic effects. The molecular targets include the G-protein-coupled receptors, which mediate the signal transduction pathways involved in pain perception .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure and pharmacological profile.
N-phenyl-1-(2-phenylethyl)piperidin-4-amine: Another piperidine derivative with similar chemical properties.
Uniqueness
4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike fentanyl, this compound has a different substitution pattern on the piperidine ring, leading to variations in its potency and receptor binding affinity .
Properties
IUPAC Name |
4-phenyl-N-(2-piperidin-1-ylethyl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-16(10-11-17-8-4-2-5-9-17)18-12-15-19-13-6-3-7-14-19/h2,4-5,8-9,16,18H,3,6-7,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARPNGFUIAUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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